2,6-difluoro-N-(2-(furan-3-yl)-2-hydroxyethyl)benzamide
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Description
2,6-difluoro-N-(2-(furan-3-yl)-2-hydroxyethyl)benzamide, also known as DFB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DFB is a small molecule that can interact with biological systems, making it a useful tool for studying biochemical and physiological processes.
Scientific Research Applications
Excited-State Intramolecular Proton and Charge Transfer
The modification of molecular structures, such as the extension of furan heterocycles and introduction of donor groups, has been shown to effectively regulate excited-state intramolecular proton transfer (ESIPT) and intramolecular charge transfer (ICT) characteristics. These modifications can lead to shifts in absorption and emission spectra and modulate excited-state dynamic behaviors, demonstrating the potential of 2,6-difluoro-N-(2-(furan-3-yl)-2-hydroxyethyl)benzamide derivatives for applications in fluorescence sensing and imaging (Han et al., 2018).
Furan Diels-Alder Reaction
Difluorinated alkenoate derivatives, related to this compound, have shown unique reactivity in Diels-Alder reactions with furans, facilitated by a tin(IV) catalyst. This reactivity, underpinned by a polar transition state, underscores the compound's utility in synthetic organic chemistry, especially in creating complex molecular architectures with potential implications in materials science and pharmacology (Griffith et al., 2006).
Rh(III)-Catalyzed Alkenylation
The synthesis of difluorohomoallylic silyl ethers through Rh(III)-catalyzed alkenylation has been demonstrated, showcasing broad substrate compatibility and high regioselectivity. This method highlights the potential of this compound analogs in the synthesis of elaborate difluorinated compounds, which are crucial in the pharmaceutical and agrochemical industries (Cui et al., 2023).
Fluorescence Probing for Solvent Polarities
Derivatives of this compound have been used to develop ultrasensitive fluorescent probes that can scale and probe solvent polarities in the low-polarity range. This application is significant for distinguishing polarities between solvent derivatives and detecting polar impurities, indicating the compound's potential in analytical chemistry and environmental monitoring (Ercelen et al., 2002).
properties
IUPAC Name |
2,6-difluoro-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2NO3/c14-9-2-1-3-10(15)12(9)13(18)16-6-11(17)8-4-5-19-7-8/h1-5,7,11,17H,6H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIVVQINECUKKOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NCC(C2=COC=C2)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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